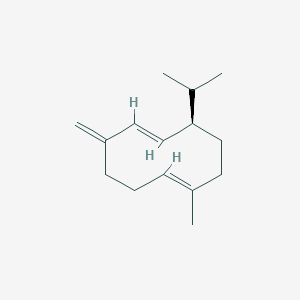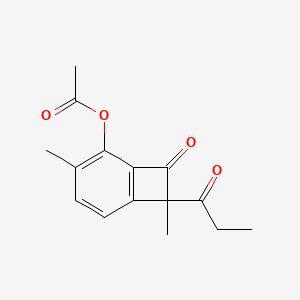![molecular formula C40H56O2 B1262802 (1R,5S)-6,6-二甲基-2-亚甲基双环[3.1.1]庚烷;1-甲基-4-丙烷-2-基苯;4-丙烷-2-基苯甲醛;4-丙烷-2-基环己-1,4-二烯-1-甲醛 CAS No. 8014-13-9](/img/structure/B1262802.png)
(1R,5S)-6,6-二甲基-2-亚甲基双环[3.1.1]庚烷;1-甲基-4-丙烷-2-基苯;4-丙烷-2-基苯甲醛;4-丙烷-2-基环己-1,4-二烯-1-甲醛
描述
Cumin oil is a powerful essential oil extracted from the seeds of the Cuminum cyminum. It is used for both bodily health and cooking . The aroma of Cumin essential oil is warm, spicy, and nutty . It is a major component of curry and chili powders and has been used to flavor a variety of commercial food products . The oil, which is derived by steam distillation, is used to flavor alcoholic beverages, desserts, and condiments .
Synthesis Analysis
Black cumin seed oil is rich in polyunsaturated fatty acids and bioactive components, which are greatly affected by oil extraction methods . The oil can be extracted from black cumin seeds by different conventional techniques such as cold-press, hot-press, solvent extraction, and by new methods such as a supercritical fluid .
Molecular Structure Analysis
The volatile oil is primarily composed of cuminaldehyde (up to 60%). Besides cuminaldehyde, it also contains α- and β-pinene, p-cymene, β-phellandrene and cuminyl alcohol .
Chemical Reactions Analysis
The concentrations of the constituents in the oil, such as α-pinene, β-pinene, mycrene, para-cymene, γ-terpinene, cumin aldehyde, α-terpinen-7-al, γ-terpinen-7-al, are greatly affected by the hydrodistillation process . Some of the constituents are eluted early in the hydrodistillation process, others are highest in the fractions collected midway in the process, and another group of constituents are eluted later .
Physical And Chemical Properties Analysis
The physicochemical characteristics of black cumin seed oil, such as fatty acids composition, triacylglycerol, tocopherol, phytosterol, polyphenols, antioxidant activity, phenolic compounds, volatile compounds, antimicrobial activity, functional groups and melting points, are influenced by the extraction methods .
科学研究应用
植物化学成分及健康益处
孜然油因其植物化学成分和相关的健康益处而受到广泛研究。 孜然油含有生物活性化合物,如百里醌,具有强大的抗氧化特性 。 这些化合物已被证明可以减轻氧化应激和炎症,增强免疫力和细胞存活,从而带来多种健康益处,包括预防代谢、心血管和神经系统疾病 .
分子药理学
在分子药理学中,孜然油的成分,特别是百里醌,因其治疗潜力而受到研究。 研究表明百里醌可以调节参与细胞存活和能量代谢的通路,从而提供针对各种疾病的保护 。 其药理作用也正在癌症研究中得到探索,在基于细胞的研究中取得了令人鼓舞的结果 .
皮肤科应用
孜然油已被用于皮肤科研究,尤其是在治疗白癜风方面。 一项针对白癜风患者的临床研究表明,含有黑孜然籽油的乳膏有助于促进色素沉着,特别是在手、面部和生殖器区域 。 这表明孜然油在皮肤科疾病中可能具有辅助治疗作用。
食品工业应用
孜然油的抗氧化特性使其成为食品工业中宝贵的添加剂。 从孜然籽饼中提取的生物活性肽因其抑制脂肪类产品氧化和保证食品安全的能力而备受关注 。 这些肽可以用作功能性成分,以增强食品的营养价值和保质期 .
化妆品工业应用
在化妆品行业,孜然油以其抗氧化和抗炎特性而备受赞赏。 它被用于旨在改善皮肤健康和预防衰老迹象的配方。 孜然油的生物活性化合物可以帮助保护皮肤免受环境压力源的侵害,改善整体肤色 .
免疫调节作用
孜然油在科学研究中已表现出免疫调节作用。 研究表明,孜然油可以显著增加 CD4+ 和 CD8+ T 细胞的数量,这对于免疫反应至关重要 。 这表明孜然油可以用于调节各种健康状况下的免疫功能。
作用机制
Target of Action
Cumin oil’s primary targets are diverse, reflecting its wide range of biological activities. The oil has been shown to interact with various cellular components, including enzymes, receptors, and signaling molecules . For instance, it has been reported to interact with NF-κB and mitogen-activated protein kinases , which play crucial roles in inflammation and cellular stress responses .
Mode of Action
Cumin oil interacts with its targets to induce a variety of changes. For example, it can inhibit the activation of NF-κB, a key regulator of inflammatory responses . This interaction leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Biochemical Pathways
Cumin oil affects several biochemical pathways. It has been shown to modulate the Nrf2 and NF-κB signaling pathways , which are involved in oxidative stress responses and inflammation, respectively . By modulating these pathways, cumin oil can protect cells from oxidative stress and reduce inflammation .
Pharmacokinetics
It is known that the bioavailability of cumin oil can be influenced by various factors, including the method of administration and the presence of other compounds
Result of Action
The molecular and cellular effects of cumin oil’s action are diverse, reflecting its wide range of biological activities. For instance, it has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines . Additionally, it can protect cells from oxidative stress by modulating the Nrf2 signaling pathway .
Action Environment
The action, efficacy, and stability of cumin oil can be influenced by various environmental factors. For example, the geographical origin of the cumin seeds from which the oil is extracted can affect the yield and composition of the oil . Additionally, the method of extraction can also influence the quality of the oil .
安全和危害
未来方向
Cumin oil has immense medicinal value, particularly for digestive disorders . It has been established that stress can affect sleep, and the quality and duration of sleep significantly impact immunity . Therefore, the influence of cumin oil in modulating stress, sleep, and immunity is being investigated .
生化分析
Biochemical Properties
Cumin oil plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary compounds in cumin oil, cuminaldehyde, interacts with enzymes such as cytochrome P450, influencing their activity. This interaction can lead to the modulation of metabolic pathways and the detoxification of xenobiotics. Additionally, the phenolic compounds in cumin oil exhibit antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .
Cellular Effects
Cumin oil exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cuminaldehyde in cumin oil can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Furthermore, the oil’s antioxidant properties help in maintaining cellular homeostasis by neutralizing reactive oxygen species and preventing cellular damage .
Molecular Mechanism
The molecular mechanism of cumin oil involves several binding interactions with biomolecules. Cuminaldehyde, a key component, binds to specific receptors and enzymes, leading to their activation or inhibition. This binding can result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For example, cuminaldehyde has been found to inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cumin oil can change over time. The stability and degradation of the oil are crucial factors that influence its long-term effects on cellular function. Studies have shown that cumin oil remains stable under controlled conditions, retaining its bioactive properties. Prolonged exposure to light and air can lead to the degradation of its active compounds, reducing its efficacy. In vitro and in vivo studies have demonstrated that cumin oil can exert sustained anti-inflammatory and antioxidant effects over time .
Dosage Effects in Animal Models
The effects of cumin oil vary with different dosages in animal models. At lower doses, cumin oil has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of cuminaldehyde can cause liver toxicity and oxidative stress in animal models. Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Cumin oil is involved in various metabolic pathways, interacting with enzymes and cofactors. The oil’s bioactive compounds, such as cuminaldehyde and phenols, can modulate metabolic flux and influence metabolite levels. For example, cuminaldehyde has been shown to inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation. Additionally, the antioxidant properties of cumin oil can enhance the activity of enzymes involved in detoxification processes, promoting overall metabolic health .
Transport and Distribution
Within cells and tissues, cumin oil is transported and distributed through specific transporters and binding proteins. The oil’s bioactive compounds can interact with these transporters, influencing their localization and accumulation. For instance, cuminaldehyde can bind to plasma proteins, facilitating its transport to target tissues. This interaction can enhance the bioavailability and efficacy of cumin oil in exerting its therapeutic effects .
Subcellular Localization
The subcellular localization of cumin oil and its bioactive compounds plays a crucial role in their activity and function. Cuminaldehyde, for example, can be directed to specific cellular compartments through targeting signals and post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall efficacy. Studies have shown that cuminaldehyde can accumulate in the endoplasmic reticulum and mitochondria, where it exerts its antioxidant and anti-inflammatory effects .
属性
IUPAC Name |
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C10H12O.C10H16.C10H14/c2*1-8(2)10-5-3-9(7-11)4-6-10;1-7-4-5-8-6-9(7)10(8,2)3;1-8(2)10-6-4-9(3)5-7-10/h3,6-8H,4-5H2,1-2H3;3-8H,1-2H3;8-9H,1,4-6H2,2-3H3;4-8H,1-3H3/t;;8-,9+;/m..0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMDSOPXZQYHJ-RJSISIMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)C1=CCC(=CC1)C=O.CC(C)C1=CC=C(C=C1)C=O.CC1(C2CCC(=C)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)C1=CCC(=CC1)C=O.CC(C)C1=CC=C(C=C1)C=O.CC1([C@H]2CCC(=C)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in fixed oils, mineral oil; very soluble in glycerin, propylene glycol, 1 vol in 8 vol of 80% ethanol at 20 °C, ALMOST INSOL IN WATER; VERY SOL IN CHLOROFORM, ETHER; SOL IN 10 VOL 80% ALC; MORE SOL IN STRONGER ALCOHOL | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.908-0.958 @ 20 °C, Density: 0.905-0.925 | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-yellow to brown liquid, Volatile oil, YELLOW-AMBER LIQUID | |
CAS RN |
8014-13-9 | |
| Record name | Oils, cumin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, cumin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Cumin oil has shown promise in managing diabetes. What are the specific effects observed, and what mechanisms are potentially involved?
A1: Studies suggest that cumin oil can significantly affect serum glucose and lipid levels. [] Research indicates that it can reduce glucose, cholesterol, triglyceride, and LDL levels while increasing serum HDL levels. [, ] These effects suggest a potential role in diabetes management, but the exact mechanisms remain to be fully elucidated.
Q2: What is the evidence supporting the use of cumin oil for wound healing, and what role does VEGF play?
A2: Studies have shown that topical application of cumin oil, particularly in combination with virgin coconut oil, can accelerate wound healing in diabetic ulcers. [] This effect is linked to the upregulation of Vascular Endothelial Growth Factor (VEGF) gene expression. [] VEGF is a key signaling protein that promotes the formation of new blood vessels, crucial for wound healing.
Q3: How does cumin oil impact haemostasis, and what evidence supports its potential in this area?
A3: Research suggests that regular intake of cumin oil can enhance tolerance to thrombin, a key enzyme in blood clotting. [] This protective effect is attributed to its ability to limit platelet activation and reduce the severity of thrombocytopenia and consumption coagulopathy, particularly under conditions of induced hypercoagulation. []
Q4: What is the molecular formula and weight of thymoquinone, the primary bioactive component of cumin oil?
A4: Thymoquinone's molecular formula is C10H12O2, and its molecular weight is 164.20 g/mol.
Q5: What are the potential applications of cumin oil in the food industry?
A5: Cumin oil's distinct flavor and potential health benefits make it attractive for food applications. [] It can be used as a flavoring agent in various food products, enhancing their sensory appeal. [] Moreover, its antioxidant properties can contribute to extending the shelf life of certain foods by preventing oxidative rancidity. []
Q6: Are there any specific challenges in formulating cumin oil for different applications, and how can these be addressed?
A6: Formulating cumin oil can be challenging due to its hydrophobic nature, intense aroma, and potential for volatility loss. [, , ] Microencapsulation and nanoemulsion techniques offer promising solutions to overcome these obstacles. [, , ] These approaches can enhance the oil's stability, water solubility, and controlled release, making it suitable for various applications.
Q7: What safety concerns are associated with cumin oil, and how can risks be minimized?
A7: While generally considered safe for consumption, cumin oil can cause skin irritation and allergic reactions in some individuals. [] Furthermore, handling the essential oil, especially in concentrated forms, requires precautions to minimize exposure and potential respiratory irritation. [] Adhering to recommended dosages and handling guidelines is crucial for safe use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B1262720.png)
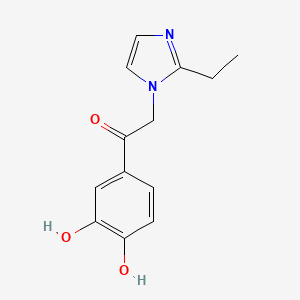
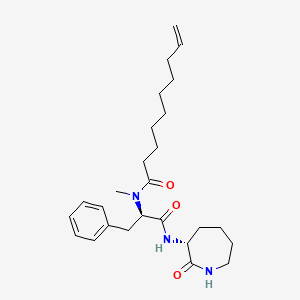
![3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate](/img/structure/B1262725.png)
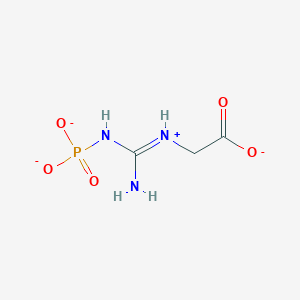


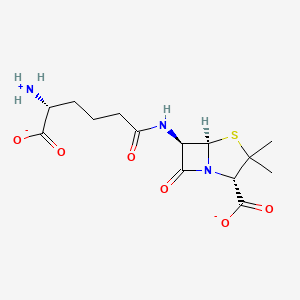

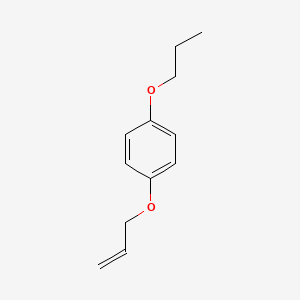
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
